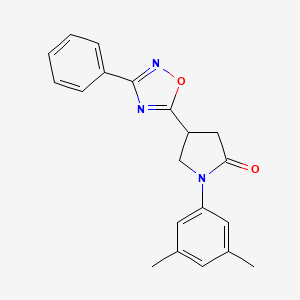
1-(3,5-Dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, also known as DPOP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Therapeutic Potency and Medicinal Chemistry
The structural feature of 1,3,4-oxadiazole rings, including those similar to 1-(3,5-Dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, is known for effective binding with different enzymes and receptors in biological systems through numerous weak interactions. This unique interaction ability allows 1,3,4-oxadiazole derivatives to exhibit a broad range of bioactivities. A review by Verma et al. (2019) highlights the current developments of 1,3,4-oxadiazole-based compounds across various medicinal chemistry applications, including anticancer, antifungal, antibacterial, and many more therapeutic areas, demonstrating their significant value in drug development (Verma et al., 2019).
Optoelectronic Applications
The integration of oxadiazole rings into π-extended conjugated systems has been of great interest for the creation of novel optoelectronic materials. Lipunova et al. (2018) report that derivatives, including quinazoline and pyrimidine rings, show potential in applications related to photo- and electroluminescence, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. This review underscores the value of oxadiazole derivatives in advancing optoelectronic materials technology (Lipunova et al., 2018).
Metal-Ion Sensing
Sharma et al. (2022) discuss the synthetic strategies and applications of 1,3,4-oxadiazole derivatives as potential chemosensors for metal ions. The high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites make these molecules a prominent choice for developing metal-ion sensors. The review provides an overview of selective metal-ion sensing mechanisms, including photo-induced electron transfer and complex formation, highlighting the versatility of 1,3,4-oxadiazole derivatives in sensor technology (Sharma et al., 2022).
Biological Activity and Drug Development
The oxadiazole nucleus, specifically 1,3,4-oxadiazole, is a critical component in the development of new drugs due to its extensive spectrum of pharmacological activities. Bala et al. (2010) provide a comprehensive review on the heterocyclic 1,3,4-oxadiazole compounds, demonstrating their diverse biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral activities. This review showcases the potential of 1,3,4-oxadiazole derivatives as lead nuclei for future drug development, underlining their significance in medicinal chemistry (Bala et al., 2010).
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-8-14(2)10-17(9-13)23-12-16(11-18(23)24)20-21-19(22-25-20)15-6-4-3-5-7-15/h3-10,16H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKMHFKHSBUHAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

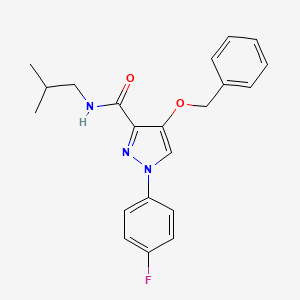
![ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate](/img/structure/B2997566.png)
![3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2997567.png)
![N-(1-Benzofuran-5-ylmethyl)-2-chloro-N-[(1-hydroxycyclobutyl)methyl]acetamide](/img/structure/B2997569.png)
![[1-(2-Diphenylphosphorylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B2997571.png)
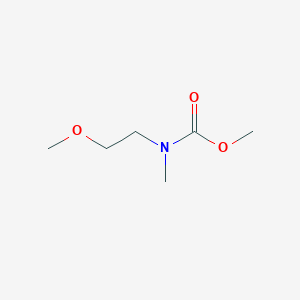
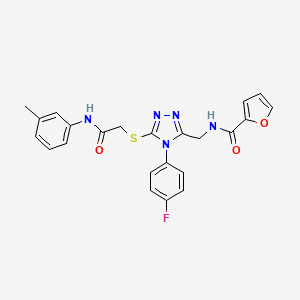
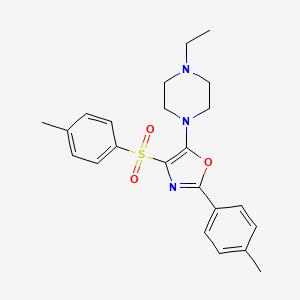
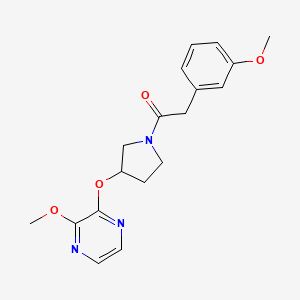

![1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene](/img/structure/B2997581.png)
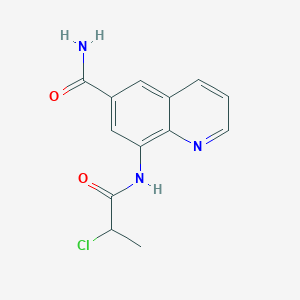
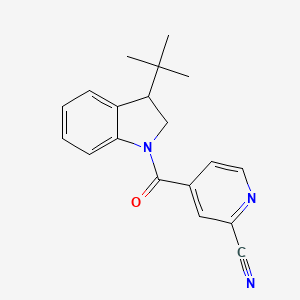
![N-cyclopropyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2997587.png)